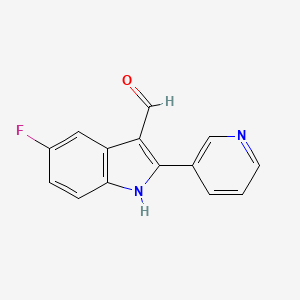

5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-pyridin-3-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-10-3-4-13-11(6-10)12(8-18)14(17-13)9-2-1-5-16-7-9/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMXENKORRRYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Pathway Elucidation for 5 Fluoro 2 Pyridin 3 Yl 1h Indole 3 Carbaldehyde

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis provides a logical framework for planning the synthesis of a complex molecule by breaking it down into simpler, commercially available, or easily synthesized precursors.

The indole (B1671886) nucleus is a privileged scaffold in numerous biologically active compounds. Its disconnection can be approached through several classical named reactions. For the target molecule, two primary disconnection strategies for the indole core are considered: the Fischer and Bischler indole syntheses.

Fischer Indole Synthesis Approach: This is one of the most reliable and widely used methods for indole synthesis. wikipedia.orgthermofisher.com The key disconnection is made across the C2-N1 and C3-C3a bonds. This strategy involves the acid-catalyzed cyclization of a phenylhydrazone. For the target structure, this retrosynthetically leads to a 5-fluoro-2-(pyridin-3-yl)-1H-indole intermediate and ultimately to (4-fluorophenyl)hydrazine (B109058) and a ketone bearing the pyridin-3-yl group.

Bischler-Möhlau Indole Synthesis Approach: This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. wikipedia.orgchemeurope.com Disconnecting the target indole via this route would involve reacting 4-fluoroaniline (B128567) with an appropriate α-haloketone precursor to form the 2-pyridin-3-yl substituted indole ring.

The sequence of introducing the three key substituents is critical for an efficient synthesis.

Carbaldehyde Group: The C-3 carbaldehyde is retrosynthetically disconnected via a formylation reaction. The Vilsmeier-Haack reaction is a highly effective and regioselective method for introducing a formyl group at the electron-rich C-3 position of an indole ring. jk-sci.comwikipedia.orgorganic-chemistry.org This suggests that the formylation would be the final step in the synthetic sequence, performed on a pre-formed 5-fluoro-2-(pyridin-3-yl)-1H-indole intermediate.

Pyridin-3-yl Moiety: The bond between the indole C-2 position and the pyridine (B92270) ring is a prime candidate for disconnection via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org This strategy involves disconnecting the C2-C(pyridine) bond, leading to a 2-halo-5-fluoro-1H-indole and a pyridin-3-ylboronic acid (or a related organometallic reagent).

Fluoro Group: The fluorine atom at the C-5 position is most strategically incorporated from the very beginning of the synthesis. This involves using a commercially available, fluorinated starting material, such as 4-fluoroaniline or (4-fluorophenyl)hydrazine. This "early-stage" introduction avoids potentially low-yielding or non-selective late-stage fluorination reactions on the indole nucleus itself.

Based on this analysis, a plausible forward synthetic pathway emerges:

Step 1: Construction of the 5-fluoro-1H-indole nucleus.

Step 2: Halogenation (e.g., iodination or bromination) at the C-2 position.

Step 3: Suzuki-Miyaura cross-coupling to introduce the pyridin-3-yl group at C-2.

Step 4: Vilsmeier-Haack formylation to install the carbaldehyde at C-3.

Synthetic Approaches to the 5-Fluoro-1H-indole Nucleus

The formation of the fluorinated indole core is the foundational stage of the synthesis. The choice of method depends on the availability of starting materials and desired reaction conditions.

Several named reactions can be employed to construct the indole ring system.

Fischer Indole Synthesis: This is a robust method starting from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. jk-sci.com To synthesize 5-fluoroindole, (4-fluorophenyl)hydrazine is reacted with a suitable carbonyl compound, such as pyruvate, under acidic conditions. diva-portal.org The reaction proceeds through the formation of a hydrazone, which then undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgbyjus.com

Leimgruber-Batcho Indole Synthesis: This method is particularly useful as it does not require acidic conditions for the cyclization step. It typically starts with a 2-nitrotoluene (B74249) derivative. For the synthesis of 5-fluoroindole, 5-fluoro-2-nitrotoluene (B1295086) is converted to an enamine, which then undergoes reductive cyclization using catalysts like Raney Nickel or Pd/C to furnish the indole. diva-portal.org

Bischler-Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline. wikipedia.orgresearchgate.net For the synthesis of a simple 5-fluoroindole, a variation would be required, but the principle involves the reaction of 4-fluoroaniline with an α-haloketone or aldehyde equivalent, followed by cyclization. nih.govresearchgate.net

| Indole Synthesis Method | Starting Materials | Key Conditions | Advantages |

| Fischer Synthesis | (4-Fluorophenyl)hydrazine, Ketone/Aldehyde | Brønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂) | High yields, widely applicable, one-pot variations possible. thermofisher.com |

| Leimgruber-Batcho Synthesis | 5-Fluoro-2-nitrotoluene | DMFDMA, Pyrrolidine, then Reductive Cyclization (e.g., Pd/C, H₂) | Mild cyclization conditions, good for sensitive substrates. diva-portal.org |

| Bischler-Möhlau Synthesis | 4-Fluoroaniline, α-Haloketone | Heat, often with excess aniline | Direct route to 2-substituted indoles. |

The most efficient and common strategy for introducing the fluorine atom at the C-5 position is to utilize a precursor that already contains the fluorine atom in the correct position on the benzene (B151609) ring. This circumvents issues with regioselectivity and the harsh conditions often required for direct aromatic fluorination.

The primary starting materials for this approach are:

(4-Fluorophenyl)hydrazine: This is the key starting material for the Fischer indole synthesis to produce 5-fluoroindoles. diva-portal.org

4-Fluoroaniline: This serves as the precursor for the Bischler-Möhlau synthesis and can also be used to generate (4-fluorophenyl)hydrazine.

5-Fluoro-2-nitrotoluene: This is the starting material for the Leimgruber-Batcho synthesis. diva-portal.org

These fluorinated benzenoid compounds are readily available, making this the preferred synthetic strategy.

Methods for Introducing the Pyridin-3-yl Moiety at C-2 of the Indole Ring

Once the 5-fluoro-1H-indole nucleus is formed, the next critical step is the introduction of the pyridin-3-yl group at the C-2 position. Modern cross-coupling reactions provide a powerful toolkit for this transformation.

The most prominent method is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. The general sequence is as follows:

Halogenation of 5-Fluoro-1H-indole: The indole must first be functionalized with a leaving group at the C-2 position. This can be achieved through reaction with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) to yield 2-iodo- or 2-bromo-5-fluoro-1H-indole. The indole nitrogen is often protected (e.g., with a tosyl or BOC group) prior to this step to improve stability and reactivity.

Cross-Coupling with Pyridine-3-boronic acid: The resulting 2-halo-5-fluoro-1H-indole is then coupled with pyridine-3-boronic acid or its pinacol (B44631) ester derivative. This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of catalyst and ligand is crucial, especially when dealing with heteroaromatic coupling partners which can sometimes inhibit the catalyst. organic-chemistry.orgnih.gov

| Parameter | Reagents/Conditions | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and facilitates the transmetalation step. |

| Solvent | Dioxane, Toluene, DMF (often with water) | Solubilizes reactants and influences reaction rate and yield. |

Alternative methods include direct C-H arylation, which couples the indole C-H bond directly with a pyridine halide. organic-chemistry.orgnih.gov This approach is more atom-economical as it avoids the pre-functionalization of the indole ring, though it can present challenges in controlling regioselectivity between the C-2 and C-3 positions. However, for many indole substrates, arylation is regioselective for the C-2 position. organic-chemistry.org

Cross-Coupling Reactions for C-C Bond Formation

The crucial bond connecting the C2 position of the indole nucleus and the C3 position of the pyridine ring is typically forged using palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency and tolerance of various functional groups, making them central to the synthesis of complex biaryl and heteroaryl systems. nih.gov

Prominent among these are the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.comacs.org For the synthesis of 2-aryl indoles, the Suzuki-Miyaura coupling is particularly prevalent. This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. In the context of synthesizing the target molecule's core structure, this would involve reacting a 2-halo-5-fluoroindole derivative with pyridine-3-boronic acid, or conversely, a 2-borylated-5-fluoroindole with a 3-halopyridine. mdpi.com

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent (in the case of Suzuki coupling), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions for 2-Aryl Indole Synthesis

| Reaction Name | Indole Substrate | Pyridine Substrate | Catalyst/Ligand Example |

|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-5-fluoroindole | Pyridine-3-boronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck | 5-Fluoroindole | 3-Bromopyridine (B30812) | Pd(OAc)₂/P(o-tol)₃ |

| Sonogashira | 2-Ethynyl-5-fluoroindole | 3-Iodopyridine (B74083) | Pd(PPh₃)₂Cl₂/CuI |

Pre-functionalization Strategies of Indole or Pyridine Precursors

For the indole precursor, direct halogenation (bromination or iodination) at the C2 position is a common approach. This can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) on a protected 5-fluoroindole. Alternatively, a 2-stannyl indole can be prepared and subsequently coupled. acs.org Another strategy involves the synthesis of the indole ring system with the C2 functional group already in place, for instance, through a Fischer or Larock indole synthesis using appropriately substituted precursors.

For the pyridine precursor, 3-bromopyridine and 3-iodopyridine are commercially available. Pyridine-3-boronic acid, required for Suzuki coupling, can also be purchased or synthesized from 3-bromopyridine via lithium-halogen exchange followed by quenching with a trialkyl borate.

Formylation Reactions for the Introduction of the 3-Carbaldehyde Group

The introduction of the aldehyde function at the C3 position of the indole ring is a key final step. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, particularly at the C3 position. acs.org

Vilsmeier-Haack Reaction and its Analogues

The Vilsmeier-Haack reaction is the most conventional and widely used method for the formylation of indoles. organic-chemistry.orgekb.eg It is efficient, uses readily available reagents, and generally produces high yields. ekb.eg The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt (typically a chloroiminium salt) generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). ijpcbs.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the C3 position of the indole ring. This forms an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired 3-carbaldehyde. organic-chemistry.org The reaction is generally performed at low temperatures (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating. google.com

Table 2: Vilsmeier-Haack Reaction Details

| Reagent Component 1 | Reagent Component 2 | Intermediate Electrophile | Key Feature |

|---|---|---|---|

| DMF | POCl₃ | Chloroiminium salt | Classical, high-yielding method for electron-rich aromatics. ekb.egijpcbs.com |

| DMF | Oxalyl Chloride | Chloroiminium salt | Alternative activating agent. |

| N-Methylformanilide | POCl₃ | Chloroiminium salt | An analogue of DMF used in the original discovery. ijpcbs.com |

Alternative Formylation Protocols

While the Vilsmeier-Haack reaction is robust, alternative methods have been developed to address limitations such as the use of harsh reagents. acs.org These newer protocols may offer milder conditions or improved functional group tolerance.

One such alternative is iron-catalyzed C3-selective formylation. This method can utilize inexpensive and non-toxic ferric chloride (FeCl₃) as a catalyst, with sources like formaldehyde (B43269) and aqueous ammonia, using air as the oxidant. organic-chemistry.org Another approach involves using trimethyl orthoformate as the carbonyl source, activated by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). acs.org Furthermore, visible-light-mediated formylations have been developed, using photoredox catalysts and a simple carbon source like tetramethylethylenediamine (TMEDA) under an air atmosphere, representing a greener alternative. organic-chemistry.org

Total Synthesis of 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

The total synthesis of the title compound is a sequential process that combines the previously discussed methodologies. A plausible and efficient route involves building the 2-aryl indole core first, followed by the C3-formylation.

Step-by-Step Reaction Sequences and Conditions

A representative synthetic pathway is outlined below, integrating a Suzuki-Miyaura coupling and a Vilsmeier-Haack formylation.

Step 1: Synthesis of 5-Fluoro-2-iodo-1H-indole The synthesis begins with commercially available 5-fluoro-1H-indole. To prepare it for cross-coupling, the C2 position is iodinated. The indole nitrogen is often protected first, for example, as a tosyl (Ts) or benzenesulfonyl (Bs) derivative, to direct substitution and improve solubility.

Reaction: Protection of 5-fluoro-1H-indole with tosyl chloride (TsCl) in the presence of a base like sodium hydride (NaH).

Followed by: Iodination at the C2 position using N-Iodosuccinimide (NIS).

Finally: Deprotection of the tosyl group under basic conditions (e.g., NaOH) to yield 5-fluoro-2-iodo-1H-indole.

Step 2: Suzuki-Miyaura Coupling The functionalized indole from Step 1 is coupled with a pyridine building block.

Reactants: 5-Fluoro-2-iodo-1H-indole and Pyridine-3-boronic acid.

Catalyst System: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine ligand.

Base and Solvent: An aqueous base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a solvent mixture such as 1,4-dioxane/water or toluene/ethanol.

Conditions: The mixture is heated, typically between 80-110 °C, until the reaction is complete, yielding 5-fluoro-2-(pyridin-3-yl)-1H-indole .

Step 3: Vilsmeier-Haack Formylation The final step is the introduction of the aldehyde group at the C3 position.

Reactants: 5-Fluoro-2-(pyridin-3-yl)-1H-indole is dissolved in anhydrous DMF.

Reagent: The solution is cooled to 0 °C, and phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent in situ.

Conditions: The reaction is stirred at low temperature and may be allowed to warm to room temperature for several hours. google.com

Workup: The reaction is quenched by pouring it into ice water and neutralizing with a base (e.g., NaOH or Na₂CO₃), which hydrolyzes the intermediate and precipitates the final product, This compound .

Table 3: Summary of a Plausible Total Synthesis Pathway

| Step | Starting Material | Key Reagents | Product |

|---|

| 1 | 5-Fluoro-1H-indole | 1. TsCl, NaH 2. NIS 3. NaOH | 5-Fluoro-2-iodo-1H-indole | | 2 | 5-Fluoro-2-iodo-1H-indole | Pyridine-3-boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-Fluoro-2-(pyridin-3-yl)-1H-indole | | 3 | 5-Fluoro-2-(pyridin-3-yl)-1H-indole | POCl₃, DMF | This compound |

Structure Activity Relationship Sar Investigations of 5 Fluoro 2 Pyridin 3 Yl 1h Indole 3 Carbaldehyde Derivatives

Methodological Framework for SAR Studies

The systematic investigation into how structural modifications of a lead compound, such as 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, affect its biological activity is guided by a well-established methodological framework. This framework integrates rational analogue design with computational modeling to build a comprehensive understanding of the SAR.

Design of Analogues with Systematic Structural Variations

The foundation of SAR studies lies in the design and synthesis of a series of analogues where specific parts of the lead molecule are systematically varied. This process allows researchers to probe the importance of different structural features for the compound's interaction with its biological target. For the this compound scaffold, key modifications would include:

Modification of the Indole (B1671886) Ring: Introducing various substituents at different positions of the indole nucleus to probe the electronic and steric requirements in that region. For instance, shifting the position of the fluoro group or replacing it with other halogens or electron-donating/withdrawing groups can reveal the optimal electronic environment.

Modification of the Carbaldehyde Group: The aldehyde function at the C-3 position can be modified to explore its role in target binding. It could be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups like amides or nitriles to assess the impact of hydrogen bonding capacity and electronic nature on activity. nih.govdocumentsdelivered.com

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational extension of traditional SAR analysis. QSAR models aim to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. nih.gov This is achieved by correlating physicochemical properties or theoretically derived molecular descriptors with the observed biological activity, such as inhibitory concentration (IC50) values.

For the derivatives of this compound, a typical QSAR study would involve:

Data Set Generation: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a selection of descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

The Influence of the 5-Fluoro Substituent on Molecular Interactions

The incorporation of a fluorine atom at the 5-position of the indole ring is a strategic choice in the design of bioactive molecules. Its unique properties can significantly influence the compound's interaction with its biological target.

Stereoelectronic Effects of Fluorine

Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom. The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, which imparts metabolic stability to the molecule by blocking potential sites of oxidative metabolism.

The strong electron-withdrawing nature of fluorine can modulate the acidity of the indole N-H proton and the electron density of the entire aromatic system. This alteration in the electronic landscape can have a profound impact on the molecule's ability to participate in crucial binding interactions, such as hydrogen bonding and π-π stacking, with the target receptor.

Role in Receptor Binding and Specificity

By altering the electronic distribution of the indole ring, the 5-fluoro group can also indirectly influence the binding of other parts of the molecule. This can lead to improved selectivity for the target receptor over other related proteins, which is a critical aspect of drug design.

Impact of the Pyridin-3-yl Moiety at the C-2 Position

The presence of a pyridin-3-yl group at the C-2 position of the indole scaffold is a key structural feature that significantly influences the biological activity of these derivatives. The pyridine (B92270) ring introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the receptor's binding site. nih.gov

SAR studies on related 2-heteroaryl-indole compounds have shown that the position of the nitrogen atom in the pyridine ring is critical for activity. A pyridin-3-yl moiety positions the nitrogen atom in a specific vector that may be optimal for forming a hydrogen bond with a donor group on the receptor. Moving the nitrogen to the 2- or 4-position would alter this geometry and could lead to a decrease or loss of activity, highlighting the precise structural requirements of the binding pocket. nih.govresearchgate.net

The relative orientation of the indole and pyridine rings is also a determinant of activity. Steric hindrance caused by bulky substituents on either ring could force a non-planar conformation, which may not be favorable for binding. Therefore, maintaining an optimal dihedral angle between the two aromatic systems is often crucial for preserving biological activity.

The following table illustrates a hypothetical SAR for derivatives of 5-Fluoro-2-(pyridin-3-yl)-1H-indole, demonstrating how modifications at key positions (R1 and R2) could influence inhibitory activity (IC50).

| Compound | R1 (on Indole) | R2 (on Pyridine) | IC50 (nM) |

|---|---|---|---|

| 1 (Parent) | 5-F | H | 50 |

| 2 | 5-Cl | H | 75 |

| 3 | 5-CH3 | H | 150 |

| 4 | H | H | 200 |

| 5 | 5-F | 4-CH3 | 40 |

| 6 | 5-F | 4-Cl | 60 |

| 7 | 5-F | 2-CH3 | 100 |

Conformational Preferences and Torsional Angles

The three-dimensional shape of this compound is largely dictated by the rotation around two key single bonds: the bond connecting the indole C2 and the pyridine C3 (C2-C3'), and the bond between the indole C3 and the carbaldehyde carbon (C3-CHO). These rotations define the relative orientation of the aromatic rings and the aldehyde group, which are critical for fitting into a biological target's binding site.

The orientation of the 3-carbaldehyde group relative to the indole plane is also of significant importance. Studies on 3-pyridinoyl indoles (which have a ketone at C3) have shown a preference for an s-trans conformation, where the carbonyl oxygen points away from the C2-substituent. semanticscholar.org This preference is driven by the minimization of steric repulsion. A similar s-trans or nearly trans conformation would be expected for the 3-carbaldehyde group in this compound.

| Torsional Bond | Description | Expected Dihedral Angle Range | Reference Compounds |

|---|---|---|---|

| Indole(C2)-Pyridine(C3') | Rotation between the two aromatic rings | 30° - 60° (Non-planar) | 2-Aryl-indoles, Biaryl systems nih.gov |

| Indole(C3)-Carbaldehyde(C) | Rotation of the aldehyde group | ~180° (s-trans conformation) | 3-Acyl-indoles semanticscholar.org |

Hydrogen Bonding and π-Stacking Interactions with Biological Targets

The potential for non-covalent interactions is a key driver of the biological activity of this compound. These interactions, including hydrogen bonds and π-stacking, stabilize the molecule within a protein's binding pocket.

Hydrogen Bonding: The molecule possesses several sites capable of forming hydrogen bonds.

Donors: The indole N-H group is a strong hydrogen bond donor.

Acceptors: The nitrogen atom of the pyridine ring, the oxygen atom of the carbaldehyde group, and the fluorine atom at the 5-position are all potential hydrogen bond acceptors.

The fluorine atom, while being a weak acceptor, can form significant interactions with protein backbones or side chains. nih.gov Studies have shown that organofluorine compounds frequently form short contacts with biological macromolecules, contributing to binding affinity. researchgate.netnih.gov The pyridine nitrogen is a strong acceptor, capable of forming crucial interactions that anchor the ligand in place. The carbonyl oxygen is also a classic hydrogen bond acceptor.

π-Stacking: The two aromatic systems, the fluoroindole core and the pyridine ring, are capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a biological target. mdpi.commdpi.com These interactions are vital for stabilizing the ligand-protein complex. nih.gov The specific geometry of stacking (e.g., face-to-face or offset) would be determined by the conformation of the molecule and the topology of the binding site. acs.org The indole ring system, in particular, is well-known for its role in such interactions within protein structures. researchgate.net

| Functional Group | Interaction Type | Potential Partner in Biological Target |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Pyridine N | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Arg, Lys |

| Carbaldehyde O | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Arg, Lys |

| Fluoro Group | Weak Hydrogen Bond Acceptor | Amide N-H, Arg, Lys |

| Indole Ring | π-π Stacking | Phe, Tyr, Trp |

| Pyridine Ring | π-π Stacking | Phe, Tyr, Trp |

Contribution of the 3-Carbaldehyde Functional Group

The carbaldehyde group at the C3 position of the indole ring is not merely a structural feature; it is a reactive functional group that can significantly influence the molecule's biological profile and offers opportunities for chemical modification.

Electrophilic Nature and Reactivity in Biological Contexts

The carbon atom of the carbaldehyde group is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom. This makes it susceptible to nucleophilic attack. In a biological environment, this reactivity can lead to the formation of covalent bonds with nucleophilic residues on a target protein, such as the thiol group of cysteine or the amino group of lysine. This can result in irreversible or slowly reversible inhibition, which can be a desirable property for certain therapeutic applications.

Furthermore, the aldehyde can form a reversible covalent bond by creating a Schiff base (imine) with primary amine groups. unifi.it The electron-rich indole nucleus generally enhances the reactivity of the aldehyde group, making indole-3-carbaldehyde derivatives versatile intermediates in synthesis. researchgate.netresearchgate.net

Potential for Derivatization and Prodrug Strategies

The reactivity of the aldehyde group provides a handle for creating derivatives with modified properties. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups, each altering the molecule's size, polarity, and interaction profile.

This reactivity is also highly amenable to prodrug design. A prodrug is an inactive or less active molecule that is converted into the active drug in vivo. For aromatic aldehydes, a common strategy is to mask the reactive aldehyde to improve properties like metabolic stability or oral bioavailability. Upon reaching the target site, the masking group is cleaved, releasing the active aldehyde.

Examples of prodrug strategies for aldehydes include:

Acylals (geminal diacetates): These can be designed to be stable under neutral conditions but are cleaved by intracellular esterases to liberate the free aldehyde. rsc.orgnih.gov

Thiazolidines: Formed by reacting the aldehyde with L-cysteine or its esters, these prodrugs can protect the aldehyde from rapid oxidative metabolism. mdpi.com

Other acetals/ketals: Formation of acetals with alcohols can create linkages that are cleaved under specific physiological conditions, such as the acidic environment of certain tissues. nih.gov

Conformational Analysis and Bioactive Conformations

As discussed in section 3.3.1, the molecule's shape is primarily defined by the torsional angles at the indole-pyridine and indole-carbaldehyde linkages. While the molecule is flexible, certain conformations will be energetically preferred. Computational modeling and experimental techniques can help identify these low-energy conformations. The bioactive conformation is not necessarily the absolute lowest energy conformation in solution; the energy penalty required to adopt the bioactive shape must be offset by the favorable energy gained from binding to the target. acs.org

Understanding the likely bioactive conformation is critical for drug design. For instance, if SAR studies show that a twisted, non-planar arrangement of the indole and pyridine rings is essential for activity, medicinal chemists can design new derivatives that are "locked" into or pre-organized for this specific conformation. This can lead to inhibitors with higher affinity and selectivity, as less entropic penalty is paid upon binding. nih.gov The combination of the fluoro-indole, pyridine, and carbaldehyde groups presents a unique pharmacophoric pattern whose optimal spatial arrangement is key to its interaction with specific biological targets.

Theoretical and Computational Chemistry Approaches for 5 Fluoro 2 Pyridin 3 Yl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing molecular geometry and predicting a wide range of properties. These calculations are foundational for understanding the molecule's intrinsic characteristics researchgate.netresearchgate.net.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity irjweb.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO irjweb.comemerginginvestigators.org.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.15 | Difference between LUMO and HOMO energies (ELUMO - EHOMO); indicates chemical reactivity and stability. irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electron-rich and electron-poor regions, which are key to predicting the sites for electrophilic and nucleophilic attack, as well as intermolecular interactions researchgate.netresearchgate.net.

The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. In contrast, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack researchgate.net. For 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde, the MEP analysis would likely reveal:

Negative Regions : The most electron-rich areas are expected around the oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine (B92270) ring, making them primary sites for interacting with electrophiles or for hydrogen bond acceptance.

Positive Regions : The most electron-poor region is anticipated to be around the hydrogen atom of the indole (B1671886) N-H group, highlighting its role as a strong hydrogen bond donor.

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability researchgate.netresearchgate.net. These descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be approximated using the energies of the frontier orbitals (I ≈ -EHOMO and A ≈ -ELUMO) researchgate.net.

Key global reactivity descriptors include:

Hardness (η) : Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," indicating lower reactivity irjweb.com.

Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. "Soft" molecules are more reactive irjweb.comresearchgate.net.

Electronegativity (χ) : Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge from the environment. It is a measure of a molecule's ability to act as an electrophile researchgate.net.

While global descriptors describe the reactivity of the molecule as a whole, local descriptors like Fukui functions can pinpoint specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack researchgate.netchemrxiv.org.

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.25 | I ≈ -EHOMO |

| Electron Affinity (A) | 2.10 | A ≈ -ELUMO |

| Hardness (η) | 2.075 | η = (I - A) / 2 |

| Softness (S) | 0.482 | S = 1 / η |

| Electronegativity (χ) | 4.175 | χ = (I + A) / 2 |

| Electrophilicity Index (ω) | 4.20 | ω = χ² / (2η) |

Non-covalent interactions (NCIs) are crucial for determining the supramolecular structure, crystal packing, and ligand-receptor binding of a molecule. For this compound, several key NCIs can be anticipated.

The primary hydrogen bond donor is the indole N-H group. Potential hydrogen bond acceptor sites include the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group. The geometry of the molecule may allow for the formation of intramolecular hydrogen bonds, which would significantly influence its preferred conformation.

Furthermore, the fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F or N-H···F interactions. Such interactions, though weak, can play a significant role in the conformational stability and crystal engineering of fluorinated compounds nih.govescholarship.org. The planar indole and pyridine rings also suggest a propensity for π-π stacking interactions, which are important in both crystal packing and biological recognition events.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that build upon quantum chemical insights to predict how a molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme nih.govmdpi.com. These studies are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Molecular docking simulations place the optimized 3D structure of this compound into the active site of a target protein. A scoring function is then used to rank different binding poses and estimate the binding affinity, often expressed as a binding free energy (in kcal/mol) or an inhibition constant (Ki) mdpi.comnih.gov.

A successful binding event is characterized by favorable intermolecular interactions between the ligand and the amino acid residues of the protein's active site. For this compound, key interactions would likely include:

Hydrogen Bonding : The indole N-H (donor) and the carbaldehyde oxygen and pyridine nitrogen (acceptors) can form critical hydrogen bonds with polar residues like serine, threonine, or aspartic acid.

π-π Stacking : The aromatic indole and pyridine rings can engage in stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions : The carbon framework of the molecule can form favorable hydrophobic contacts within the binding pocket.

These predictions help to rationalize the molecule's biological activity and provide a basis for designing derivatives with improved binding affinity and selectivity arxiv.orgnih.gov.

| Parameter | Value/Description |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Indole N-H with Asp145 backbone C=O |

| Pyridine N with Ser88 side-chain -OH | |

| Carbaldehyde C=O with Lys45 side-chain -NH3+ | |

| π-π Stacking Interaction | Indole ring with Phe80 |

| Halogen Interaction | Fluorine atom with Leu135 backbone C-H |

Identification of Key Interacting Residues and Binding Site Characteristics

Computational docking simulations are instrumental in predicting how this compound may bind to a biological target. These methods place the ligand into the binding site of a protein and score the interaction based on factors like electrostatic complementarity and desolvation penalties. Through this process, key amino acid residues that form significant interactions with the ligand can be identified.

The binding mode of this compound is dictated by its distinct chemical features. The indole ring system can participate in hydrophobic interactions and potential π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, while the indole -NH group can serve as a hydrogen bond donor. The fluorine atom at the 5-position can form halogen bonds or other non-covalent interactions, potentially enhancing binding affinity and selectivity. nih.gov

Analysis of the binding site characteristics involves examining the pocket's shape, volume, and physicochemical properties (hydrophobicity, charge distribution). This helps to understand why the ligand fits and what determines its orientation. By identifying these crucial interactions, researchers can propose modifications to the ligand to improve its binding affinity and specificity.

Table 1: Potential Interacting Residues and Interaction Types for this compound

| Functional Group of Ligand | Potential Interaction Type | Example Amino Acid Residues |

|---|---|---|

| Indole NH | Hydrogen Bond Donor | Asp, Glu, Ser |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, π-cation | Asp, Glu, Lys, Arg |

| Carbaldehyde Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |

| Aromatic Rings (Indole, Pyridine) | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

| 5-Fluoro Substituent | Halogen Bond, Hydrophobic | Various backbone/side-chain atoms |

Elucidation of Potential Mechanisms of Action at the Molecular Level

Following the identification of the binding mode, computational studies can help elucidate the potential mechanism of action. If the compound binds to the active site of an enzyme, it may act as a competitive inhibitor. Molecular docking and dynamics can reveal whether the ligand blocks substrate access or prevents the conformational changes necessary for catalysis. For instance, studies on other indole derivatives have explored their inhibitory mechanisms against enzymes like α-glucosidase. nih.govresearchgate.net

The binding energy calculated from docking studies provides an estimate of the ligand's affinity for the target. A lower binding energy suggests a more stable ligand-protein complex. By comparing the binding energies of the compound to that of a known substrate or inhibitor, a preliminary assessment of its potential efficacy can be made. This information is crucial for understanding how the compound might exert its biological effect at a molecular level, guiding further experimental validation.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the physical movements of atoms and molecules over time. These simulations can clarify the stability of ligand-protein complexes and explore the conformational flexibility of the ligand itself.

Dynamic Behavior of Ligand-Target Complexes

Once a ligand is docked to its target, MD simulations are used to assess the stability of the predicted binding pose. Over the course of a simulation (typically tens to hundreds of nanoseconds), a stable interaction will show the ligand remaining in the binding pocket with minimal movement. Key metrics are used to analyze this dynamic behavior. mdpi.com

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial positions over time. A low and stable RMSD value suggests the complex is in equilibrium and the binding mode is stable.

Root Mean Square Fluctuation (RMSF): This metric identifies which parts of the protein are flexible or rigid. High RMSF values in residues at the binding site might indicate induced-fit effects or instability, whereas low values suggest stable interactions. mdpi.com

These simulations provide a dynamic picture of the interaction, confirming whether key hydrogen bonds and hydrophobic contacts identified in docking are maintained over time.

Computational Prediction of Selectivity and Off-Target Interactions

A critical aspect of drug development is ensuring a compound is selective for its intended target to minimize side effects. Computational methods can predict potential off-target interactions by screening the compound against databases of known protein structures. This process, often called reverse docking or off-target profiling, can identify unintended binding partners. nih.gov

Ligand-based approaches use the principle that structurally similar molecules often have similar biological activities. By comparing this compound to databases of compounds with known targets, potential off-target effects can be flagged. researchgate.net Structure-based methods involve docking the compound into the binding sites of a panel of proteins, such as kinases, ion channels, or G-protein coupled receptors (GPCRs), which are common off-target families. nih.gov The results are often presented as a matrix of binding probabilities or scores, highlighting proteins that the compound is most likely to interact with. This in silico analysis helps prioritize experimental testing and can guide chemical modifications to improve the selectivity profile. nih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartic Acid |

| Glutamic Acid |

| Serine |

| Threonine |

| Asparagine |

| Glutamine |

| Lysine |

| Arginine |

| Leucine |

Derivatization Strategies and Analogue Design Based on 5 Fluoro 2 Pyridin 3 Yl 1h Indole 3 Carbaldehyde

Modifications at the Indole (B1671886) Nitrogen (N-1)

Alkylation and Acylation Reactions

The N-H group of the indole can be readily functionalized through standard alkylation and acylation reactions.

N-Alkylation: This is typically achieved by treating the indole with an alkyl halide in the presence of a base. For instance, N-alkylation of 1H-indole-3-carbaldehyde with corresponding alkyl halides in a mixture of acetonitrile (B52724) and N,N-Dimethylformamide (DMF) can yield N-alkylated products like 1-methyl-1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde. mdpi.com A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

N-Acylation: Acylation of the indole nitrogen introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the indole ring. A common method for N-acylation involves reacting the indole with an acyl chloride or a carboxylic acid activated with a coupling agent. For example, N-acylation of indole-3-carboxaldehyde (B46971) with 3-chloroacetyl chloride in the presence of triethylamine (B128534) as a base affords 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. derpharmachemica.com Another method for the N-acylation of 5-substituted indoles utilizes carboxylic acids with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net High yields are often obtained when an electron-withdrawing group is present at the C-5 position of the indole. researchgate.net

| Reaction Type | Reagents and Conditions | Product Example | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Acetonitrile/DMF, Reflux | 1-methyl-1H-indole-3-carbaldehyde | mdpi.com |

| N-Acylation | 3-chloroacetyl chloride, Triethylamine, THF | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | derpharmachemica.com |

| N-Acylation | Carboxylic acid, DCC, DMAP | N-acylated 5-substituted indoles | researchgate.net |

Introduction of Diverse Substituents for SAR Exploration

Introducing a variety of substituents at the N-1 position is a key strategy for exploring the structure-activity relationship (SAR) of indole-based compounds. By varying the size, polarity, and functionality of the N-1 substituent, chemists can probe the steric and electronic requirements of the target binding site. For example, in the development of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, introducing a three-carbon linker between 1H-indazole-3-carboxamide and different heterocycles at the N-1 position led to compounds with significantly improved inhibitory activity. nih.gov Similarly, studies on N-pyridinyl-indole-3-(alkyl)carboxamides have shown that modifications at this position can influence anti-inflammatory activity. nih.gov The synthesis of various N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate has been achieved through Ullmann-type intramolecular arylamination, demonstrating a pathway to a diverse range of N-substituted indoles. nih.gov

Functionalization of the Pyridin-3-yl Moiety

Substituent Effects on Pyridine (B92270) Ring

The electronic properties of the pyridine ring can be modulated by introducing electron-donating or electron-withdrawing groups. These substituents can influence the pKa of the pyridine nitrogen, its ability to form hydrogen bonds, and its potential for pi-stacking interactions. Studies on pyridyl-functionalized compounds have shown that even small substituents can have a large effect on the regioselectivity of subsequent reactions and the electronic properties of the molecule. researchgate.netresearchgate.net The placement of substituents on the nitrogen heterocycle can significantly influence the hydrodenitrogenation (HDN) behavior of compounds like indole and quinoline, highlighting the importance of substituent effects on the heterocycle itself. mdpi.com

Heterocyclic Ring Alterations

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. In this context, the pyridin-3-yl ring can be replaced with other heterocyclic or carbocyclic systems. The goal is to mimic the essential steric and electronic features of the pyridine ring while improving other molecular properties.

Common bioisosteric replacements for the pyridine moiety include other nitrogen-containing heterocycles, as well as rings like thiophene (B33073) or even a benzene (B151609) ring with an appropriate substituent. drugdesign.org For example, replacing the pyridine nitrogen atom with a 'C-CN' unit to form a benzonitrile (B105546) can mimic the hydrogen-bond acceptor ability of pyridine and has been a useful strategy in medicinal chemistry. researchgate.net Other research has demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide, enhancing the biological activity of the parent compound. rsc.org In some cases, saturated scaffolds like 3-azabicyclo[3.1.1]heptane have been used as mimetics for the pyridine ring, leading to dramatic improvements in physicochemical parameters such as solubility and metabolic stability. chemrxiv.org

| Original Moiety | Bioisosteric Replacement | Rationale / Advantage | Reference |

|---|---|---|---|

| Pyridine | Benzonitrile ('C-CN' unit) | Mimics hydrogen-bond acceptor ability. | researchgate.net |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhances biological activity. | rsc.org |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improves solubility and metabolic stability. | chemrxiv.org |

| Pyridine | Thiophene, Benzene | Similar steric and electronic properties. | drugdesign.org |

Chemical Transformations of the 3-Carbaldehyde Group

The 3-carbaldehyde group is a highly versatile functional handle that can be converted into a wide array of other functional groups, providing a rich source of chemical diversity for analogue design. The carbonyl group readily undergoes both C-C and C-N bond-forming reactions as well as reductions. researchgate.net

Common transformations of the indole-3-carbaldehyde group include:

Oxidation: The aldehyde can be easily oxidized to the corresponding indole-3-carboxylic acid. wikipedia.org

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to various aminomethyl indoles.

Condensation Reactions: The aldehyde readily condenses with various nucleophiles.

With nitromethane, it undergoes a Henry reaction to yield a 3-nitrovinyl indole. wikipedia.org

With amines or hydrazines, it forms imines (Schiff bases) and hydrazones, respectively. For example, indole-3-carboxyaldehyde reacts with appropriate thiosemicarbazides to form indole-3-carboxyaldehyde thiosemicarbazones. aku.edu.tr

Reaction with hydroxylamine (B1172632) yields the corresponding oxime, which can exist as syn and anti isomers. mdpi.com

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for the extension of the carbon chain at the C-3 position.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base leads to the formation of dicyanovinyl indoles. This reaction is utilized in the synthesis of indole–pyridine carbonitriles. tandfonline.com

These transformations allow for the introduction of diverse functional groups, including carboxylic acids, various amines, and extended unsaturated systems, each capable of forming different interactions with a biological target.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Standard oxidizing agents | Carboxylic acid | wikipedia.org |

| Henry Reaction | Nitromethane, Base | Nitrovinyl | wikipedia.org |

| Schiff Base Formation | Thiosemicarbazide | Thiosemicarbazone | aku.edu.tr |

| Oxime Formation | Hydroxylamine | Oxime | mdpi.com |

| Knoevenagel Condensation | Malononitrile, Base | Dicyanovinyl | tandfonline.com |

Reduction to Alcohol or Oxidation to Carboxylic Acid

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, yielding (5-fluoro-2-(pyridin-3-yl)-1H-indol-3-yl)methanol, can be achieved using a variety of reducing agents. Mild reducing agents are typically preferred to avoid the reduction of other functional groups within the molecule.

| Reagent | Typical Conditions | Product |

| Sodium borohydride | Methanol or Ethanol, Room Temperature | (5-fluoro-2-(pyridin-3-yl)-1H-indol-3-yl)methanol |

| Lithium aluminum hydride | Anhydrous THF or Diethyl ether, 0°C to Room Temp. | (5-fluoro-2-(pyridin-3-yl)-1H-indol-3-yl)methanol |

| Hydrogen gas with catalyst | Palladium on Carbon (Pd/C), Ethanol, RT | (5-fluoro-2-(pyridin-3-yl)-1H-indol-3-yl)methanol |

Oxidation to Carboxylic Acid: Conversely, the aldehyde can be oxidized to a carboxylic acid, 5-fluoro-2-(pyridin-3-yl)-1H-indole-3-carboxylic acid. This transformation introduces an acidic group, which can significantly impact the compound's solubility and potential for ionic interactions with biological targets.

| Reagent | Typical Conditions | Product |

| Potassium permanganate | Acetone/Water, 0°C to Room Temperature | 5-fluoro-2-(pyridin-3-yl)-1H-indole-3-carboxylic acid |

| Jones reagent | Acetone, 0°C | 5-fluoro-2-(pyridin-3-yl)-1H-indole-3-carboxylic acid |

| Tollens' reagent | Aqueous ammonia (B1221849) and silver nitrate, gentle heating | 5-fluoro-2-(pyridin-3-yl)-1H-indole-3-carboxylic acid |

Condensation Reactions (e.g., Imine, Hydrazone Formation)

The carbonyl group of the aldehyde is an excellent electrophile, making it highly susceptible to condensation reactions with various nucleophiles. These reactions are fundamental in creating a diverse library of analogues.

Imine Formation: The reaction with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water. The resulting C=N double bond can be further reduced to a secondary amine, providing additional structural diversity.

Hydrazone Formation: Similarly, condensation with hydrazines or substituted hydrazines yields hydrazones. These derivatives have been explored in medicinal chemistry for their potential biological activities.

A study on the synthesis of novel indole-based compounds as potential anticancer agents demonstrated the successful condensation of indole-3-carbaldehyde derivatives with various amines and hydrazines to form imines and hydrazones, respectively. Another research effort highlighted the synthesis of hydrazone derivatives of indole-3-carboxaldehyde as potent antitubercular agents.

Formation of Other Carbonyl Derivatives

Beyond imines and hydrazones, the aldehyde functionality can be converted into a range of other carbonyl derivatives. These transformations can modulate the electronic and steric properties of the molecule.

Examples of such derivatizations include:

Oxime formation: Reaction with hydroxylamine yields an oxime.

Semicarbazone formation: Reaction with semicarbazide (B1199961) produces a semicarbazone.

Wittig reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene, allowing for the introduction of various substituted vinyl groups.

These reactions expand the chemical space accessible from the parent aldehyde, enabling a thorough investigation of structure-activity relationships.

Hybrid Molecule Design and Scaffold Hopping Approaches

More advanced strategies for analogue design involve the creation of hybrid molecules and the exploration of scaffold hopping to identify novel chemical entities with improved properties.

Combining Pharmacophores for Enhanced Activity

Hybrid molecule design involves covalently linking two or more pharmacophoric moieties to create a single molecule with the potential for enhanced activity or a dual mode of action. The 5-fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde scaffold can be appended with other known pharmacophores to target multiple biological pathways or to improve affinity for a specific target.

For instance, a known inhibitor of a particular enzyme could be linked to the indole core, potentially leading to a synergistic effect. Research has shown that hybrid molecules incorporating the indole nucleus with other heterocyclic systems, such as pyrazoles or quinolines, can exhibit potent biological activities. The design of such hybrids often involves computational modeling to predict favorable interactions with the target protein.

Exploration of Isosteric Replacements

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry for optimizing lead compounds. This strategy involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile.

In the context of this compound, several isosteric replacements can be envisioned:

Fluorine atom: The fluorine at the 5-position can be replaced with other halogens (Cl, Br) or a trifluoromethyl group to modulate lipophilicity and electronic properties.

Pyridine ring: The pyridine ring could be replaced with other heteroaromatic rings such as pyrimidine, pyrazine, or even a phenyl ring with suitable substituents to explore different binding interactions.

Indole core: While more synthetically challenging, scaffold hopping approaches could explore replacing the indole core with other bicyclic heteroaromatics like benzofuran, benzothiophene, or indazole to discover novel intellectual property and potentially improved drug-like properties.

These approaches, guided by computational chemistry and a deep understanding of the target biology, are instrumental in the rational design of new and improved therapeutic agents based on the this compound scaffold.

Future Research Perspectives and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indoles is a central theme in medicinal chemistry. derpharmachemica.com While classical methods like the Fischer indole (B1671886) synthesis have been pivotal, they often suffer from harsh reaction conditions and limited substrate scope. rsc.org Future research will prioritize the development of novel and sustainable synthetic routes for 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde and its derivatives.

Key areas of focus will include:

Green Chemistry Approaches: Emphasis will be placed on environmentally benign methods that minimize waste and utilize less hazardous reagents. morressier.com This includes the use of greener solvents like ethanol, microwave-assisted synthesis, and solid acid catalysts. acs.org Recent advancements have demonstrated successful sustainable multicomponent indole synthesis under mild, metal-free conditions, a strategy that could be adapted for this specific compound. rsc.orgrsc.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for synthesizing substituted indoles. researchgate.net Future work may explore copper-catalyzed regioselective C-H alkylation to introduce further diversity into the this compound scaffold, potentially enhancing its biological activity. bioengineer.orgnews-medical.net

| Synthetic Strategy | Advantages | Potential Application for this compound |

| Green Chemistry | Environmentally friendly, reduced waste, safer reagents. morressier.com | Adaptation of microwave-induced or solid acid-catalyzed methods for synthesis. acs.org |

| Catalyst-Free/One-Pot | Simplified procedures, cost-effective, improved efficiency. rsc.orgacs.org | Development of a streamlined, single-step synthesis from simple precursors. |

| C-H Functionalization | Direct modification of the indole core, access to diverse analogs. researchgate.net | Introduction of novel substituents at specific positions to modulate activity. bioengineer.orgnews-medical.net |

Advanced Computational and Machine Learning Approaches in Drug Design

The integration of computational and machine learning (ML) models is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.net For this compound, these approaches can provide deep insights into its structure-activity relationships (SAR) and potential biological targets.

Future computational research will likely involve:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and interaction patterns of the compound with various biological targets, such as kinases or enzymes. nih.gov This helps in understanding its mechanism of action and in designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of compounds with their biological activity. mdpi.com By developing QSAR models for a series of analogs of this compound, researchers can predict the activity of novel derivatives before their synthesis.

Machine Learning and AI-Powered Drug Discovery: ML algorithms can analyze vast datasets to identify promising drug candidates, predict their properties, and even generate novel molecular structures. mdpi.comnih.gov AI can enhance the precision and effectiveness of multi-target drug design, a promising strategy for complex diseases. researchgate.net The use of ML models trained with predicted potencies can guide synthetic efforts, prioritizing compounds with the highest likelihood of success. acs.org

Targeted Analog Design for Specific Molecular Pathways

The indole nucleus is a privileged scaffold known to interact with multiple biological targets. researchgate.net Future research will focus on the rational design of analogs of this compound to selectively target specific molecular pathways implicated in disease.

Promising therapeutic targets for indole derivatives include:

Kinase Signaling Pathways: Many indole-based compounds are effective kinase inhibitors. researchgate.net Analogs could be designed to target specific kinases involved in cancer, such as those in the PI3K/Akt/mTOR or MAPK signaling pathways. nih.govresearchgate.netmdpi.commdpi.com

Tubulin Polymerization: Indole derivatives have shown promise as anticancer agents by inhibiting tubulin polymerization, a critical process in cell division. nih.gov

Regulated Cell Death Pathways: Indole alkaloids can induce various forms of regulated cell death, including apoptosis, in cancer cells. nih.gov Designing analogs that specifically trigger these pathways could lead to more effective cancer therapies.

Aryl Hydrocarbon Receptor (AhR): Indole-3-carbaldehyde, a related compound, is a known ligand for the AhR, which plays a role in regulating intestinal homeostasis. nih.govwikipedia.org Analogs of this compound could be designed to modulate AhR activity for the treatment of metabolic or inflammatory diseases.

| Molecular Pathway | Therapeutic Area | Rationale for Targeting |

| PI3K/Akt/mTOR Signaling | Cancer | Indole compounds can deregulate this key cancer survival pathway. nih.govresearchgate.net |

| MAPK Signaling | Cancer | Indole alkaloids have shown potential in treating cancers associated with the MAPK pathway. mdpi.com |

| Tubulin Polymerization | Cancer | Inhibition of tubulin disrupts cell division in rapidly proliferating cancer cells. nih.gov |

| Regulated Cell Death | Cancer | Inducing apoptosis or other forms of cell death is a key strategy in cancer therapy. nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Metabolic/Inflammatory Diseases | Modulation of AhR can impact intestinal immunity and homeostasis. nih.govwikipedia.org |

Exploration of New Chemical Space for Indole-Based Scaffolds

Expanding the chemical space around the this compound scaffold is crucial for discovering novel compounds with improved properties. This involves creating structurally diverse libraries of related molecules for biological screening.

Future directions in this area include:

Scaffold Hopping and Hybridization: This involves replacing the core indole structure with other bioisosteric rings or creating hybrid molecules that combine the features of this compound with other pharmacophores. nih.gov This can lead to compounds with novel mechanisms of action or improved pharmacokinetic profiles.

Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can interact with multiple targets is a promising strategy for complex diseases. researchgate.net The indole scaffold is well-suited for this approach due to its versatility. nih.gov

Development of Novel Fused Indole Systems: The synthesis of new tetracyclic or other fused indole scaffolds can provide access to unprecedented chemical diversity for screening in various biological assays. mdpi.com

The continued exploration of the chemical space around this and other indole-based scaffolds holds significant promise for the discovery of next-generation therapeutics. nih.govnih.gov

Q & A

Advanced Research Question

- Nucleophilic Additions : React the aldehyde group with Grignard reagents or amines under anhydrous conditions (e.g., THF, 0°C to RT). Monitor via TLC for imine or alcohol formation .

- Cyclization : Use acid catalysis (e.g., p-TsOH) to form fused heterocycles. For example, intramolecular cyclization with adjacent amino groups yields pyrroloindole derivatives .

- Kinetic Studies : Vary temperature and catalyst (e.g., Sc(OTf)₃) to determine rate constants and transition states .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the aldehyde and indole groups .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the formyl group.

- Long-Term Stability : Regular HPLC analysis (C18 column, acetonitrile/water gradient) monitors decomposition products .

What in vitro assays are suitable for evaluating its biological activity?

Advanced Research Question

- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based assays (ATP-competitive binding) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination (dose range: 1–100 µM) .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2), guided by crystallographic data .

How can green chemistry principles be applied to its synthesis?

Advanced Research Question

- Solvent Reduction : Replace DME/H₂O with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalyst Recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for easy recovery and reuse .

- Microwave Assistance : Reduce reaction time from 24 hours to 2 hours, improving energy efficiency .

What computational tools predict the compound’s regioselectivity in electrophilic substitution?

Advanced Research Question

- Fukui Function Analysis : Identify reactive sites (C-4 of indole) using Gaussian09 with NBO analysis .

- Hammett Constants : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates for nitration or halogenation .

How does the pyridin-3-yl substituent influence electronic properties compared to pyridin-4-yl analogs?

Advanced Research Question

- Electron Density Mapping : Pyridin-3-yl induces greater asymmetry in the indole ring vs. pyridin-4-yl, confirmed by NICS (Nucleus-Independent Chemical Shift) calculations .

- Redox Behavior : Cyclic voltammetry shows a 50 mV anodic shift in oxidation potential due to the 3-substituted pyridine’s electron-donating resonance effect .

What analytical workflows validate purity for pharmaceutical research applications?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.